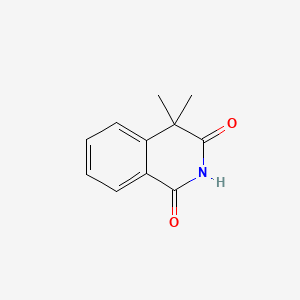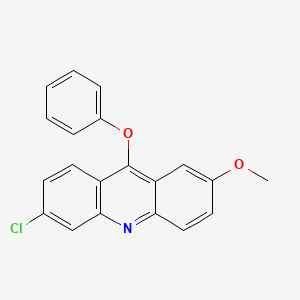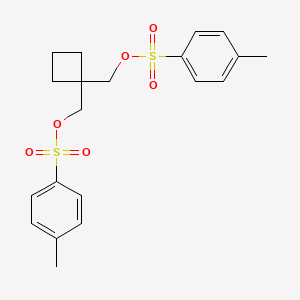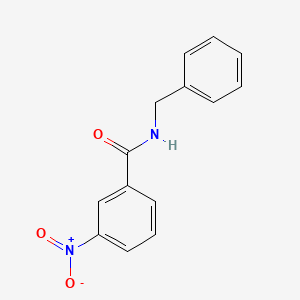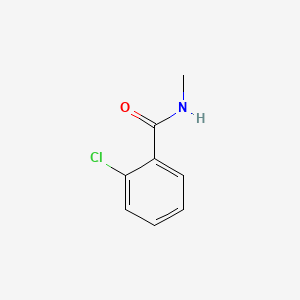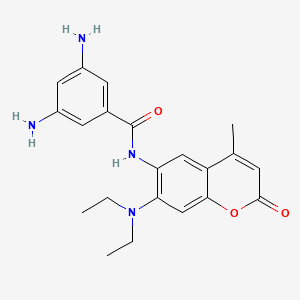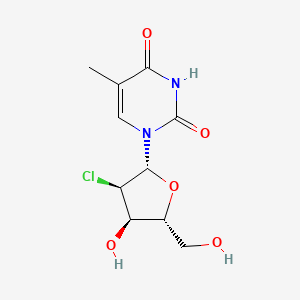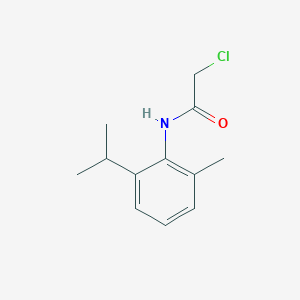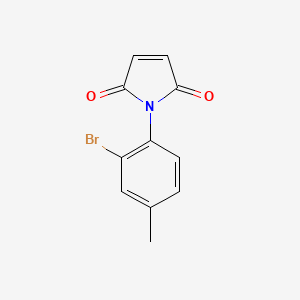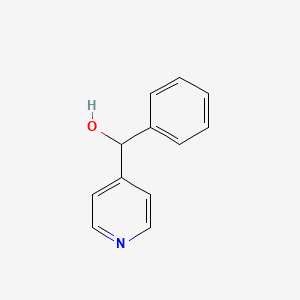
Fenil(piridin-4-il)metanol
Descripción general
Descripción
Phenyl(pyridin-4-yl)methanol is an organic compound with the molecular formula C12H11NO. It consists of a phenyl group attached to a pyridin-4-yl group via a methanol moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Phenyl(pyridin-4-yl)methanol has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
Phenyl(pyridin-4-yl)methanol is a small molecule that primarily targets Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, leading to changes in the enzyme’s activity . The specific nature of these changes and the resulting effects on cellular processes are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by Phenyl(pyridin-4-yl)methanol are likely related to the metabolism of leukotrienes, given its target. Leukotrienes are involved in various biological processes, including inflammation and immune response. By interacting with Leukotriene A-4 hydrolase, Phenyl(pyridin-4-yl)methanol may influence these pathways and their downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The molecular and cellular effects of Phenyl(pyridin-4-yl)methanol’s action are likely to be related to its influence on leukotriene metabolism. By targeting Leukotriene A-4 hydrolase, it may affect the production of leukotrienes, potentially influencing inflammation and immune responses .
Análisis Bioquímico
Biochemical Properties
Phenyl(pyridin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of phenyl(pyridin-4-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
Phenyl(pyridin-4-yl)methanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, phenyl(pyridin-4-yl)methanol can modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of phenyl(pyridin-4-yl)methanol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, phenyl(pyridin-4-yl)methanol binds to the active site of cytochrome P450 enzymes, leading to changes in their catalytic activity. This binding can result in either the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl(pyridin-4-yl)methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that phenyl(pyridin-4-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to phenyl(pyridin-4-yl)methanol has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of phenyl(pyridin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the inhibition of cancer cell proliferation. At high doses, phenyl(pyridin-4-yl)methanol can cause toxic or adverse effects, including liver toxicity and oxidative stress. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Phenyl(pyridin-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, phenyl(pyridin-4-yl)methanol can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds .
Transport and Distribution
The transport and distribution of phenyl(pyridin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, phenyl(pyridin-4-yl)methanol can be transported into cells via organic cation transporters, and it may bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
Phenyl(pyridin-4-yl)methanol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, phenyl(pyridin-4-yl)methanol can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-4-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by hydrolysis to yield the desired product . Another method includes the reduction of 4-pyridinecarboxylic acid with sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of phenyl(pyridin-4-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Phenyl(pyridin-4-yl)methanone.
Reduction: Phenyl(pyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Phenyl(pyridin-4-yl)methanol can be compared with other similar compounds, such as:
α-(4-Pyridyl)benzhydrol: This compound has a similar structure but with an additional phenyl group, which may alter its chemical and biological properties.
Pyridinium salts: These compounds share the pyridine moiety but differ in their overall structure and reactivity.
Conclusion
Phenyl(pyridin-4-yl)methanol is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the fields of chemistry, biology, and medicine.
Propiedades
IUPAC Name |
phenyl(pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGGGPMKINROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310433 | |
| Record name | α-Phenyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33974-27-5 | |
| Record name | α-Phenyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33974-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenylpyridine-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033974275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33974-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Phenyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenylpyridine-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


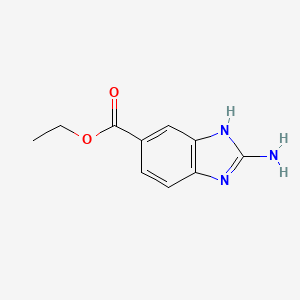
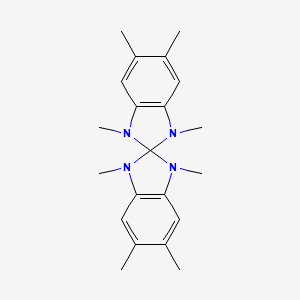

![N-[(4-methylphenyl)sulfonyl]isoleucine](/img/structure/B1605276.png)
